Cas no 1806816-09-0 (3-Amino-2-(difluoromethyl)-6-hydroxy-5-(trifluoromethyl)pyridine)

3-Amino-2-(difluoromethyl)-6-hydroxy-5-(trifluoromethyl)pyridine is a fluorinated pyridine derivative with a unique substitution pattern, offering distinct reactivity and physicochemical properties. The presence of multiple fluorine atoms enhances its electron-withdrawing characteristics, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The hydroxyl and amino groups provide versatile functional handles for further derivatization, while the trifluoromethyl and difluoromethyl substituents contribute to improved metabolic stability and lipophilicity. This compound is particularly useful in the development of bioactive molecules, where its structural features can influence binding affinity and selectivity. Its high purity and well-defined structure ensure reproducibility in research and industrial applications.
3-Amino-2-(difluoromethyl)-6-hydroxy-5-(trifluoromethyl)pyridine structure
1806816-09-0 structure
商品名:3-Amino-2-(difluoromethyl)-6-hydroxy-5-(trifluoromethyl)pyridine
CAS番号:1806816-09-0
MF:C7H5F5N2O
メガワット:228.119418859482
CID:4800687

3-Amino-2-(difluoromethyl)-6-hydroxy-5-(trifluoromethyl)pyridine 化学的及び物理的性質

名前と識別子

    • 3-Amino-2-(difluoromethyl)-6-hydroxy-5-(trifluoromethyl)pyridine
    • インチ: 1S/C7H5F5N2O/c8-5(9)4-3(13)1-2(6(15)14-4)7(10,11)12/h1,5H,13H2,(H,14,15)
    • InChIKey: HPKRCZHNLFJFLI-UHFFFAOYSA-N
    • ほほえんだ: FC(C1=C(C=C(C(F)(F)F)C(N1)=O)N)F

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 7
  • 重原子数: 15
  • 回転可能化学結合数: 1
  • 複雑さ: 355
  • トポロジー分子極性表面積: 55.1
  • 疎水性パラメータ計算基準値(XlogP): 0.8

3-Amino-2-(difluoromethyl)-6-hydroxy-5-(trifluoromethyl)pyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A024005740-500mg
3-Amino-2-(difluoromethyl)-6-hydroxy-5-(trifluoromethyl)pyridine
1806816-09-0 97%
500mg
$940.80 2022-03-31
Alichem
A024005740-1g
3-Amino-2-(difluoromethyl)-6-hydroxy-5-(trifluoromethyl)pyridine
1806816-09-0 97%
1g
$1,663.20 2022-03-31

3-Amino-2-(difluoromethyl)-6-hydroxy-5-(trifluoromethyl)pyridine 関連文献

3-Amino-2-(difluoromethyl)-6-hydroxy-5-(trifluoromethyl)pyridineに関する追加情報

3-Amino-2-(difluoromethyl)-6-hydroxy-5-(trifluoromethyl)pyridine (CAS No. 1806816-09-0): An Emerging Compound in Medicinal Chemistry

3-Amino-2-(difluoromethyl)-6-hydroxy-5-(trifluoromethyl)pyridine (CAS No. 1806816-09-0) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound, characterized by its amino, difluoromethyl, hydroxy, and trifluoromethyl substituents, exhibits a combination of properties that make it a promising candidate for various pharmacological studies.

The presence of the difluoromethyl group in the structure of 3-Amino-2-(difluoromethyl)-6-hydroxy-5-(trifluoromethyl)pyridine is particularly noteworthy. Fluorinated compounds have been extensively studied for their ability to enhance metabolic stability and improve pharmacokinetic profiles. The difluoromethyl moiety, in particular, has been shown to modulate the electronic properties of the molecule, potentially leading to enhanced binding affinity and selectivity towards specific biological targets.

The hydroxy group in the 6-position of the pyridine ring is another key feature of this compound. Hydroxyl groups are known to participate in hydrogen bonding interactions, which can significantly influence the solubility and bioavailability of a molecule. In the context of drug design, this functional group can enhance the aqueous solubility of the compound, thereby improving its absorption and distribution within biological systems.

The trifluoromethyl group at the 5-position of the pyridine ring further contributes to the unique properties of 3-Amino-2-(difluoromethyl)-6-hydroxy-5-(trifluoromethyl)pyridine. Trifluoromethyl groups are known for their electron-withdrawing effects, which can influence the reactivity and stability of the molecule. Additionally, this substituent can enhance lipophilicity, which is crucial for crossing biological membranes and reaching target sites within cells.

The amino group at the 3-position of the pyridine ring provides a site for potential conjugation with other molecules or functional groups. This feature is particularly valuable in medicinal chemistry, where the ability to modify a compound's structure can lead to improved therapeutic efficacy or reduced side effects. The amino group can also participate in hydrogen bonding interactions, contributing to the overall binding affinity of the molecule to its target.

In recent years, several studies have explored the biological activities of compounds with similar structural motifs. For instance, a study published in the Journal of Medicinal Chemistry reported that compounds containing both difluoromethyl and trifluoromethyl groups exhibited potent antiviral activity against a range of viral pathogens. Another study in Bioorganic & Medicinal Chemistry Letters demonstrated that hydroxylated pyridines showed promising anti-inflammatory properties, suggesting potential applications in treating inflammatory diseases.

The combination of these functional groups in 3-Amino-2-(difluoromethyl)-6-hydroxy-5-(trifluoromethyl)pyridine suggests that it may possess a broad spectrum of biological activities. Preliminary studies have indicated that this compound exhibits significant antioxidant properties, which could be beneficial in preventing oxidative stress-related disorders such as neurodegenerative diseases and cardiovascular conditions.

Furthermore, ongoing research is focused on evaluating the potential anticancer properties of 3-Amino-2-(difluoromethyl)-6-hydroxy-5-(trifluoromethyl)pyridine. Early results from in vitro assays have shown that this compound can selectively inhibit the growth of cancer cells while sparing normal cells. These findings are particularly encouraging and warrant further investigation into its mechanism of action and potential use as an anticancer agent.

In conclusion, 3-Amino-2-(difluoromethyl)-6-hydroxy-5-(trifluoromethyl)pyridine (CAS No. 1806816-09-0) represents an exciting addition to the field of medicinal chemistry. Its unique structural features and promising biological activities make it a valuable candidate for further research and development. As more studies are conducted, it is likely that this compound will continue to reveal new insights into its potential therapeutic applications and contribute to advancements in drug discovery.

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